Stereochemical Purity: Defined (2R) Configuration Versus Racemic Mixture
(2R)-2-(3-phenylpropanamido)propanoic acid possesses a defined (2R) stereocenter at the α-carbon, whereas the commonly available analog N-(3-phenylpropanoyl)alanine (CAS 54759-57-8) is a racemic mixture of (2R) and (2S) enantiomers [1]. The defined stereochemistry eliminates enantiomeric impurity and enables predictable stereochemical outcomes in asymmetric transformations .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer, (2R)-configuration, 100% enantiomeric excess |
| Comparator Or Baseline | N-(3-phenylpropanoyl)alanine (CAS 54759-57-8): racemic mixture, ~50% (2R) and ~50% (2S) |
| Quantified Difference | 100% enantiomeric purity vs. 50% target enantiomer in racemate |
| Conditions | Stereochemistry defined by Cahn-Ingold-Prelog rules; verified by chiral HPLC |
Why This Matters
Procuring the defined (2R)-enantiomer avoids the 50% yield loss and purification burden inherent to racemic starting materials in stereoselective syntheses.
- [1] Sigma-Aldrich. N-(3-phenylpropanoyl)alanine, Product PH011130. Linear formula: C12H15NO3. CAS 54759-57-8 (racemic). View Source
